1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole
Overview
Description
1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantane moiety into various chemical structures often enhances their physical and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, which is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Formation of Adamantan-1-ylmethyl Intermediate: The functionalized adamantane is then reacted with a suitable reagent to form the adamantan-1-ylmethyl intermediate.
Pyrazole Ring Formation: The intermediate is subsequently reacted with a pyrazole precursor under specific conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the adamantane moiety are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, owing to its stability and reactivity.
Biology: It is studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially leading to modulation of biological activities. The pyrazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
The uniqueness of this compound lies in its specific structural features and the combination of the adamantane and pyrazole moieties, which confer distinct physical, chemical, and biological properties.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-5-methylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11-2-3-16-17(11)10-15-7-12-4-13(8-15)6-14(5-12)9-15/h2-3,12-14H,4-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMJSVZNMGNBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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